molecular formula C13H12O2S B12317028 (R)-1-Methoxy-2-(phenylsulfinyl)benzene

(R)-1-Methoxy-2-(phenylsulfinyl)benzene

Cat. No.: B12317028
M. Wt: 232.30 g/mol
InChI Key: FOYIPSPJAHHQKW-UHFFFAOYSA-N
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Description

®-1-Methoxy-2-(phenylsulfinyl)benzene is an organic compound characterized by the presence of a methoxy group and a phenylsulfinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methoxy-2-(phenylsulfinyl)benzene typically involves the reaction of a methoxy-substituted benzene with a phenylsulfinyl reagent under controlled conditions. One common method involves the use of a sulfoxide precursor, which undergoes a substitution reaction to introduce the phenylsulfinyl group onto the benzene ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-1-Methoxy-2-(phenylsulfinyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-Methoxy-2-(phenylsulfinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to form a sulfone.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ®-1-Methoxy-2-(phenylsulfonyl)benzene.

    Reduction: Formation of ®-1-Methoxy-2-(phenylthio)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

®-1-Methoxy-2-(phenylsulfinyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of ®-1-Methoxy-2-(phenylsulfinyl)benzene involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Methoxy-2-(phenylthio)benzene
  • ®-1-Methoxy-2-(phenylsulfonyl)benzene
  • ®-1-Methoxy-2-(phenylseleno)benzene

Uniqueness

®-1-Methoxy-2-(phenylsulfinyl)benzene is unique due to the presence of both a methoxy group and a phenylsulfinyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfinyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYIPSPJAHHQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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